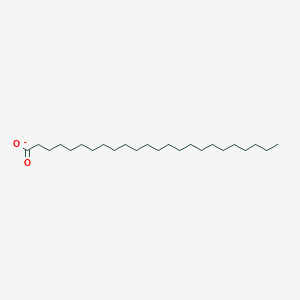
Tetracosanoate
Overview
Description
Tetracosanoate, also known as lignoceric acid, is a saturated fatty acid with the chemical formula C24H48O2. It is commonly found in wood tar, various cerebrosides, and in small amounts in most natural fats. The fatty acids of peanut oil contain small amounts of lignoceric acid (1.1% – 2.2%) . This fatty acid is also a byproduct of lignin production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracosanoate can be synthesized through the esterification of lignoceric acid with methanol to form methyl lignocerate. This reaction typically involves the use of a catalyst such as sulfuric acid or boron trifluoride in methanol . The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, lignocerate is often produced as a byproduct of lignin production. The process involves the extraction of lignoceric acid from wood tar or other natural sources, followed by its esterification to form methyl lignocerate .
Chemical Reactions Analysis
Types of Reactions
Tetracosanoate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lignoceric acid.
Reduction: Reduction of lignoceric acid yields lignoceryl alcohol.
Esterification: Lignoceric acid can be esterified with methanol to form methyl lignocerate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Esterification: Catalysts like sulfuric acid or boron trifluoride in methanol are used for esterification reactions.
Major Products
Oxidation: Lignoceric acid.
Reduction: Lignoceryl alcohol.
Esterification: Methyl lignocerate.
Scientific Research Applications
Tetracosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: Studied for its role in cellular metabolism and its presence in various biological membranes.
Industry: Used in the production of biodiesel and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
Tetracosanoate exerts its effects primarily through its role in cellular metabolism. It has been shown to increase glucose uptake in differentiated 3T3-L1 adipocytes by elevating the expression of GLUT4 mRNA . This suggests that lignocerate may enhance insulin sensitivity and glucose metabolism, making it a potential candidate for anti-diabetic therapies.
Comparison with Similar Compounds
Tetracosanoate is similar to other long-chain fatty acids such as behenic acid (C22:0) and cerotic acid (C26:0) . lignocerate is unique in its specific applications and properties:
Behenic Acid (C220): Shorter chain length compared to lignocerate, commonly found in peanut oil and used in cosmetics and lubricants.
Cerotic Acid (C260): Longer chain length, found in beeswax and carnauba wax, used in polishes and coatings.
This compound’s unique properties, such as its presence in wood tar and its potential anti-diabetic effects, distinguish it from these similar compounds .
Properties
IUPAC Name |
tetracosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGJDVWLFXDLK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47O2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420121 | |
| Record name | tetracosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46927-71-3 | |
| Record name | tetracosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















